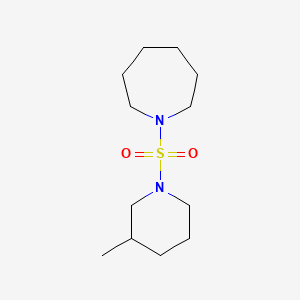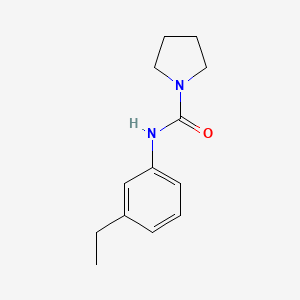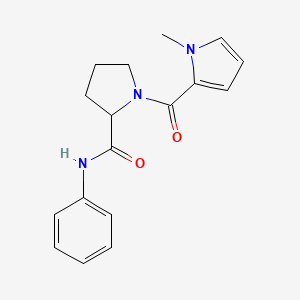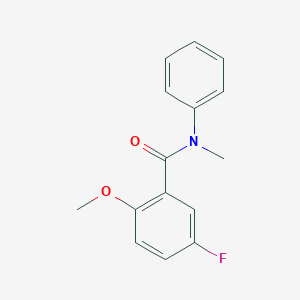![molecular formula C15H17BrN2O B7517188 N-[1-(3-bromophenyl)ethyl]-1,5-dimethylpyrrole-2-carboxamide](/img/structure/B7517188.png)
N-[1-(3-bromophenyl)ethyl]-1,5-dimethylpyrrole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(3-bromophenyl)ethyl]-1,5-dimethylpyrrole-2-carboxamide is a chemical compound with a molecular formula of C15H17BrN2O. It is commonly referred to as the compound BRD0705 or JQEZ5. This compound has been of interest to researchers due to its potential as a therapeutic agent for various diseases.
Wirkmechanismus
N-[1-(3-bromophenyl)ethyl]-1,5-dimethylpyrrole-2-carboxamide inhibits the activity of BET proteins by binding to the bromodomain, which is a protein domain that recognizes acetylated lysine residues on histones. BET proteins are involved in the regulation of gene expression by binding to acetylated lysine residues on histones and recruiting transcriptional machinery. Inhibition of BET proteins by this compound results in the downregulation of oncogenes and the upregulation of tumor suppressor genes, leading to the inhibition of cancer cell growth and the suppression of inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. It also inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by suppressing the activity of BET proteins. Furthermore, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-[1-(3-bromophenyl)ethyl]-1,5-dimethylpyrrole-2-carboxamide in lab experiments is its specificity for BET proteins. This compound has been shown to selectively inhibit BET proteins without affecting other bromodomain-containing proteins. This specificity makes it a valuable tool for studying the role of BET proteins in various diseases. However, one of the limitations of using this compound in lab experiments is its low solubility in aqueous solutions. This can make it difficult to administer the compound to cells or animals in experiments.
Zukünftige Richtungen
There are several future directions for the research of N-[1-(3-bromophenyl)ethyl]-1,5-dimethylpyrrole-2-carboxamide. One area of research is the development of more potent and selective BET inhibitors. Another area of research is the identification of biomarkers that can predict the response to BET inhibitors in cancer patients. Furthermore, this compound has been shown to have potential in treating neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Future research could focus on the development of this compound or other BET inhibitors as therapeutic agents for these diseases.
Synthesemethoden
The synthesis method of N-[1-(3-bromophenyl)ethyl]-1,5-dimethylpyrrole-2-carboxamide is a multistep process that involves the reaction of various chemical compounds. The first step involves the reaction of 3-bromobenzyl bromide with 2,5-dimethylpyrrole, which results in the formation of 1-(3-bromophenyl)ethyl-2,5-dimethylpyrrole. This compound is then reacted with ethyl oxalyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-aminopyridine to form this compound.
Wissenschaftliche Forschungsanwendungen
N-[1-(3-bromophenyl)ethyl]-1,5-dimethylpyrrole-2-carboxamide has been studied for its potential therapeutic applications in various diseases. One of the areas of research is cancer. Studies have shown that this compound inhibits the growth of cancer cells by targeting the bromodomain and extra-terminal (BET) proteins. BET proteins are involved in the regulation of gene expression and are overexpressed in various cancers. Inhibition of BET proteins by this compound results in the downregulation of oncogenes and the upregulation of tumor suppressor genes, leading to the inhibition of cancer cell growth.
Another area of research is inflammation. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by targeting the BET proteins. This compound has also been studied for its potential in treating autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis, which are characterized by chronic inflammation.
Eigenschaften
IUPAC Name |
N-[1-(3-bromophenyl)ethyl]-1,5-dimethylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2O/c1-10-7-8-14(18(10)3)15(19)17-11(2)12-5-4-6-13(16)9-12/h4-9,11H,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTNGXNHGRIHAPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C)C(=O)NC(C)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[4-[2-(3,5-Dimethoxyphenyl)ethyl]piperidine-1-carbonyl]-2-phenylpyridazin-3-one](/img/structure/B7517126.png)


![N-[3-(trifluoromethyl)phenyl]-3-[[(1,3,5-trimethylpyrazole-4-carbonyl)amino]carbamoyl]benzenesulfonamide](/img/structure/B7517132.png)
![N-[(5-bromo-2-fluorophenyl)methyl]-2-methylpropanamide](/img/structure/B7517141.png)


![N-[1-(3-bromophenyl)ethyl]pyridine-2-carboxamide](/img/structure/B7517153.png)
![N-[1-(3-bromophenyl)ethyl]propanamide](/img/structure/B7517165.png)
![N-[(5-bromo-2-fluorophenyl)methyl]cyclopropanecarboxamide](/img/structure/B7517173.png)
![N-[1-(3-bromophenyl)ethyl]-5-chlorofuran-2-carboxamide](/img/structure/B7517193.png)
![1-[2-[2-(4-Methylphenyl)pyrrolidin-1-yl]acetyl]imidazolidin-2-one](/img/structure/B7517200.png)